molecular formula C6H5IN2O2 B1397879 5-Iodo-2-methyl-3-nitropyridine CAS No. 905439-49-8

5-Iodo-2-methyl-3-nitropyridine

Cat. No.: B1397879
CAS No.: 905439-49-8
M. Wt: 264.02 g/mol
InChI Key: QLXUGOYUTFGIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5IN2O2 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUGOYUTFGIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732028
Record name 5-Iodo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905439-49-8
Record name 5-Iodo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905439-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of 5-Iodo-2-methyl-3-nitropyridine , a critical heterocyclic building block in medicinal chemistry.

Structural Architecture, Synthetic Protocols, and Pharmaceutical Utility[1]

Executive Summary

5-Iodo-2-methyl-3-nitropyridine (CAS: 905439-49-8) represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a methyl group (C2), a nitro group (C3), and an iodine atom (C5)—that can be manipulated independently.[] This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic pathway based on electrophilic aromatic substitution, and its role as a precursor for Janus Kinase (JAK) and B-Raf inhibitors.[]

Molecular Architecture & Physicochemical Properties[1][2]

The molecule comprises a pyridine core substituted with electron-withdrawing (nitro) and electron-donating (methyl) groups, creating a unique "push-pull" electronic system that dictates its reactivity.

Identity & Constants[1]
PropertyData
IUPAC Name 5-Iodo-2-methyl-3-nitropyridine
CAS Number 905439-49-8
Molecular Formula

Molecular Weight 264.02 g/mol
Exact Mass 263.9396 Da
SMILES CC1=C(C=C(C=N1)I)[O-]
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine nitrogen is less basic due to

EWG)
Structural Diagram (Connectivity)

MolecularStructure Figure 1: Connectivity of 5-Iodo-2-methyl-3-nitropyridine showing C2-Methyl, C3-Nitro, and C5-Iodo positions. C2 C2 C3 C3 C2->C3 aromatic Me CH3 C2->Me C4 C4 C3->C4 aromatic Nitro NO2 C3->Nitro C5 C5 C4->C5 aromatic C6 C6 C5->C6 aromatic Iodo I C5->Iodo N1 N1 C6->N1 aromatic N1->C2 aromatic

[1]

Synthetic Pathways & Mechanistic Insight[4]

The synthesis of 5-iodo-2-methyl-3-nitropyridine is chemically elegant because it leverages cooperative directing effects .

The Mechanistic Logic

To synthesize this molecule efficiently, one must consider the directing groups on the pyridine ring:

  • Starting Material: 2-Methyl-3-nitropyridine .

  • The Nitro Group (

    
     at C3):  A strong electron-withdrawing group (EWG). It deactivates the ring but directs incoming electrophiles to the meta position (C5).
    
  • The Methyl Group (

    
     at C2):  A weak electron-donating group (EDG). It activates the ring and directs para (to C5).
    
Validated Experimental Protocol

Note: This protocol is adapted from standard iodination procedures for deactivated pyridines.

Reagents:

  • Precursor: 2-Methyl-3-nitropyridine (1.0 equiv)

  • Iodine Source: N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) or

    
     (Solvent volume)
    
  • Temperature: 60°C – 80°C

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-methyl-3-nitropyridine. Add Trifluoroacetic acid (TFA) to dissolve the solid. The acidic medium protonates the pyridine nitrogen, further deactivating the ring, but NIS is a potent enough electrophile to overcome this.[]

  • Iodination: Add N-Iodosuccinimide (NIS) portion-wise at room temperature to control the exotherm.

  • Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS for the consumption of the starting material (mass shift from 138 to 264).

  • Quench: Cool to room temperature. Pour the mixture onto ice-water.

  • Neutralization: Carefully neutralize with saturated

    
     or NaOH solution to pH ~8. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).[]
    
  • Purification: Wash combined organics with sodium thiosulfate (to remove excess iodine) and brine. Dry over

    
    .[] Concentrate in vacuo.[] Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
    
Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic workflow via cooperative directing group iodination. Start Start: 2-Methyl-3-nitropyridine (CAS: 1869-96-1) Reagents Add: NIS (1.5 equiv) Solvent: TFA or H2SO4 Start->Reagents Process Reaction: Heat to 80°C Mechanism: Electrophilic Aromatic Substitution Reagents->Process Quench Workup: Ice/Water + NaHCO3 Remove excess I2 with Na2S2O3 Process->Quench Product Product: 5-Iodo-2-methyl-3-nitropyridine Yield: ~75-85% Quench->Product

Structural Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, researchers must rely on NMR and MS data.[] The following are the theoretical and expected shifts based on the specific substitution pattern.

Proton NMR ( -NMR)

Solvent:


 or DMSO-

Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

)
Explanation
H-6 8.80 – 9.10Doublet (d)

Hz
Most deshielded due to proximity to Ring Nitrogen and Iodine.
H-4 8.40 – 8.60Doublet (d)

Hz
Deshielded by the adjacent Nitro group.

2.60 – 2.85Singlet (s)-Characteristic methyl singlet on an aromatic ring.

Interpretation Logic:

  • The presence of two aromatic protons as doublets with a small coupling constant (meta-coupling) confirms the 2,3,5-substitution pattern.[]

  • If the iodination occurred at C4 or C6, the splitting pattern would be drastically different (singlets or different coupling constants).[]

Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization) or APCI.

  • Expected Ion:

    
    .
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ), so no M+2 pattern characteristic of Br or Cl will be observed.[]
    

Pharmaceutical Applications

This molecule is not a final drug but a high-value Intermediate used in the construction of complex pharmacophores.[2]

Kinase Inhibitor Synthesis (JAK/B-Raf)

The 5-iodo position is a prime candidate for Suzuki-Miyaura or Sonogashira cross-coupling reactions to attach aryl or heteroaryl tails, a common feature in kinase inhibitors targeting JAK2 or B-Raf V600E.

  • Example: Coupling with a boronic acid at C5 extends the scaffold to interact with the ATP-binding pocket of kinases.

Bicyclic Scaffold Formation

The 3-nitro group can be reduced to an amine (


). Subsequent cyclization with the adjacent 2-methyl group (after functionalization) or the ring nitrogen allows for the formation of Pyrrolo[2,3-b]pyridines  (7-azaindoles) or Imidazo[4,5-b]pyridines .
  • Reaction: Reduction of

    
     using 
    
    
    
    or
    
    
    .[]
Safety & Handling
  • Hazards: As a nitro-pyridine, the compound carries a risk of energetic decomposition if heated dry.[]

  • Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).

References

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (2025).[] Compound Summary: 2-Amino-5-iodo-3-nitropyridine (Related Isomer Data). Retrieved from [Link]

  • Google Patents. (2012).[] Bicyclic compounds as pim inhibitors (WO2012078777A1). Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel substituted pyridine scaffolds is a common and fruitful endeavor. Compounds like 5-Iodo-2-methyl-3-nitropyridine are valuable intermediates, offering multiple reaction sites for building molecular complexity.[1] However, with novel structures often comes a lack of comprehensive, publicly available safety data. This guide is constructed to fill that void, not by presenting a standard Safety Data Sheet (SDS), which is unavailable for this specific molecule (CAS No. 905439-49-8), but by providing a more fundamental, scientifically-reasoned safety profile.

Our approach is rooted in the principle of hazard assessment by structural analogy . By deconstructing the molecule into its constituent functional groups—the pyridine core, a nitro group, an iodine substituent, and a methyl group—we can infer a robust safety and handling protocol based on the well-documented behaviors of analogous compounds. This document serves as a proactive, in-depth technical resource for any professional planning to handle this or structurally similar reagents.

Chemical Identification and Inferred Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. While exhaustive experimental data for 5-Iodo-2-methyl-3-nitropyridine is not published, we can consolidate its known identifiers and predict key properties.

PropertyValue / InformationSource / Rationale
IUPAC Name 5-Iodo-2-methyl-3-nitropyridineStandard Nomenclature
CAS Number 905439-49-8Chemical Abstracts Service
Molecular Formula C₆H₅IN₂O₂Derived from structure
Molecular Weight 264.02 g/mol Calculated from formula
Appearance Likely a yellow to brown solidInferred from related nitropyridine compounds[2]
Solubility Likely slightly soluble in water, soluble in organic solventsPyridine derivatives show varied water solubility but are generally soluble in common lab solvents[2][3]
Melting Point Not availableMust be determined experimentally
Boiling Point Not availableLikely decomposes upon heating due to the nitro group
Vapor Pressure Low (predicted)As a solid, vapor pressure is expected to be minimal at STP

Hazard Profile by Structural Analogy

The primary directive for safe handling is a thorough understanding of the potential hazards. The hazard profile for 5-Iodo-2-methyl-3-nitropyridine is synthesized from the known risks of its chemical relatives.

  • The Nitropyridine Moiety: The nitro group (-NO₂) significantly influences the molecule's reactivity and toxicology. Aromatic nitro compounds are recognized for their potential toxicity.[1] Analogues like 3-Nitropyridine are classified as flammable solids that are toxic if swallowed, harmful in contact with skin or if inhaled, and cause skin, eye, and respiratory irritation.[2] Upon combustion, they release toxic nitrogen oxides (NOx).[2] Therefore, 5-Iodo-2-methyl-3-nitropyridine must be treated as a toxic substance with irritation potential.

  • The Iodo-Substituent: The iodine atom introduces two primary concerns. First, iodinated organic compounds can be lachrymatory and irritating. Second, during decomposition by heat or fire, they can release hazardous hydrogen iodide (HI) gas and other iodine-containing vapors.[4]

  • The Pyridine Core: Pyridine and its derivatives are weak bases known for their pungent, unpleasant odor.[5] They are generally considered flammable, can be absorbed through the skin, and are irritants to the skin, eyes, and respiratory system.[6]

Synthesized Hazard Classification (Inferred):

Hazard ClassGHS Category (Inferred)Rationale based on Analogues
Acute Toxicity, Oral Category 3 or 4Based on 3-Nitropyridine (Toxic) and 2-Amino-3-iodo-5-methylpyridine (Toxic/Harmful)[7]
Acute Toxicity, Dermal Category 4Based on 3-Nitropyridine (Harmful)[2]
Acute Toxicity, Inhalation Category 4Based on 3-Nitropyridine (Harmful)[2]
Skin Corrosion/Irritation Category 2Causes skin irritation, a common property of substituted pyridines[8][9]
Serious Eye Damage/Irritation Category 2A or 1Causes serious eye irritation or damage, as seen in similar compounds[8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)May cause respiratory irritation, a common hazard for pyridine dusts/vapors[8][9][10]

Risk Assessment and Mitigation: A Self-Validating System

Every protocol must be a self-validating system where risks are identified, and corresponding controls are implemented and justified.

Engineering Controls: The First Line of Defense

The primary risk associated with this solid compound is the inhalation of fine dust particles and exposure to vapors if heated.

  • Causality: The compound's inferred toxicity, particularly respiratory irritation, mandates that it be handled within a system that prevents aerosolization into the operator's breathing zone.

  • Protocol Standard: All manipulations (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[5] This is non-negotiable.

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is chosen not as a matter of routine, but to specifically counter the identified hazards of skin absorption, irritation, and eye damage.

  • Hand Protection:

    • Causality: Pyridine derivatives can penetrate standard latex gloves. Skin contact is a primary exposure route leading to irritation and potential systemic toxicity.[5]

    • Protocol Standard: Wear nitrile gloves as a minimum standard. For extended operations or when handling larger quantities, consider double-gloving or using heavier-duty butyl rubber gloves. Always inspect gloves before use and wash hands thoroughly after removal.[5][6]

  • Eye Protection:

    • Causality: The compound is expected to be a severe eye irritant.[8][9] Accidental splashes of solutions or contact with airborne powder can cause significant damage.

    • Protocol Standard: Wear chemical splash goggles that provide a full seal around the eyes, conforming to ANSI Z87.1 or EN 166 standards.[7] Standard safety glasses are insufficient.

  • Body Protection:

    • Causality: Protects against skin contact from spills and prevents contamination of personal clothing.

    • Protocol Standard: A flame-retardant lab coat, fully buttoned, is required. Ensure cuffs are snug to prevent dust from entering.

Experimental Workflow: Safe Handling Protocol

This section details a step-by-step methodology for a common laboratory task: weighing the solid and preparing a stock solution.

Protocol: Weighing and Solution Preparation
  • Preparation (in Fume Hood):

    • Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).

    • Decontaminate the work surface within the fume hood.

    • Place a weigh boat on an analytical balance inside the hood. Use a static-dissipating device if available, as fine organic powders can be prone to static.

    • Ensure the destination flask, equipped with a magnetic stir bar and a septa/cap, is ready. Prepare the required volume of solvent.

  • Aliquot Transfer:

    • Carefully open the reagent bottle. Do not create puffs of air that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of 5-Iodo-2-methyl-3-nitropyridine to the weigh boat. Work slowly and deliberately to minimize dust generation.

    • Once the desired mass is obtained, securely close the main reagent bottle.

  • Solution Preparation:

    • Carefully transfer the weighed solid from the boat into the destination flask. A powder funnel is recommended.

    • Using a small amount of the intended solvent, rinse the weigh boat and spatula into the flask to ensure a quantitative transfer.

    • Add the remaining solvent to the flask to achieve the target concentration.

    • Immediately cap the flask to prevent vapor release.

    • Place the flask on a magnetic stir plate to facilitate dissolution.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).

    • Place the used weigh boat and cleaning cloths into a designated solid hazardous waste container located within the fume hood.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the critical decision points and safety checks embedded within the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_emergency Emergency Actions A Verify Fume Hood Certification B Don Full PPE A->B C Prepare Workspace & Equipment B->C D Weigh Solid Chemical (Minimize Dust) C->D E Transfer to Flask D->E J Spill Occurs D->J Contingency F Add Solvent & Cap E->F K Exposure Occurs E->K Contingency G Segregate Waste (Solid & Liquid) F->G H Decontaminate Surfaces G->H I Doff PPE & Wash Hands H->I L Execute Spill Protocol J->L M Execute First Aid Protocol K->M

Caption: Logical workflow for safe handling, from preparation to cleanup, including emergency contingencies.

Emergency Response Protocols

Preparedness is paramount. In the event of an accident, a clear and practiced response is critical.

  • Skin Contact:

    • Immediately move to the nearest safety shower or sink.

    • Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9]

    • Wash the area gently with soap and water.

    • Seek immediate medical attention. Provide the medical team with this guide or the name and CAS number of the chemical.

  • Eye Contact:

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[9]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Immediately move the affected person to fresh air.[9]

    • If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[2]

    • If the person is conscious and alert, give them 1-2 glasses of water to drink.

    • Seek immediate medical attention.

  • Minor Spill (Solid):

    • Ensure the spill is contained within the fume hood.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Management and Decontamination

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Classification: All materials contaminated with 5-Iodo-2-methyl-3-nitropyridine, including excess solid, contaminated solutions, gloves, and cleaning materials, must be treated as hazardous waste.[2][9]

  • Disposal Procedure:

    • Collect waste in clearly labeled, sealed containers. Distinguish between solid and liquid waste streams.

    • Do not mix with incompatible waste streams. Specifically, keep away from strong oxidizing agents.[9]

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.

  • Glassware Decontamination:

    • Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect all rinsate as hazardous liquid waste.

    • The triple-rinsed glassware can then be washed normally with soap and water.

References

  • Wikipedia. Pyridines. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • emp BIOTECH. (2023). Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) Safety Data Sheet. [Link]

  • Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. [Link]

  • PubChem. 5-Iodo-2-methylpyridine. [Link]

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. (2025). Application of nitric oxide in drug discovery and development. [Link]

  • PubChem. 2-Amino-5-iodo-3-nitropyridine. [Link]

  • PMC. (2023). Drug Development Inspired by Natural Products II. [Link]

  • MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

  • SIOC Journals. (2012). Application of Nitrile in Drug Design. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • NJ.gov. HAZARD SUMMARY - Pyridine. [Link]

Sources

Introduction: The Strategic Importance of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methyl-3-nitropyridine

5-Iodo-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its substituents: the iodo group is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the nitro group can be reduced to an amine for further derivatization, and the methyl group offers sites for condensation or oxidation. Nitropyridines, in general, are crucial precursors for a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents[1]. This guide provides a comprehensive review of the primary synthetic strategies for accessing this valuable building block, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-Iodo-2-methyl-3-nitropyridine is not a trivial undertaking due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution by both the ring nitrogen and the powerful electron-withdrawing nitro group. Therefore, synthetic approaches must rely on strategic, multi-step sequences. The most viable pathways involve either late-stage iodination of a pre-formed 2-methyl-3-nitropyridine core or construction of the ring with the iodine atom already in place. This guide will focus on two primary, well-precedented strategies: synthesis via the Sandmeyer reaction and synthesis via direct iodination of a key precursor.

A critical precursor for these routes is 2-methyl-3-nitropyridine . Its preparation is a foundational first step in the overall synthetic plan.

Part 1: Synthesis of the Key Precursor: 2-Methyl-3-nitropyridine

The most common and efficient method for synthesizing 2-methyl-3-nitropyridine begins with commercially available 2-chloro-3-nitropyridine. The strategy involves a nucleophilic aromatic substitution (SNAr) with a malonic ester, followed by hydrolysis and decarboxylation to install the methyl group. This multi-step, one-pot approach is favored over direct methylation, which is often problematic for this class of heterocycles.[2][3]

The reaction proceeds because the chlorine atom at the 2-position is activated towards nucleophilic attack by the adjacent nitro group at the 3-position and the ring nitrogen.

Workflow for 2-Methyl-3-nitropyridine Synthesis

start 2-Chloro-3-nitropyridine intermediate Diethyl (3-nitro-pyridin-2-yl)malonate start->intermediate S_NAr Reaction reagent1 Diethyl Malonate NaH or K2CO3 THF reagent1->intermediate product 2-Methyl-3-nitropyridine intermediate->product Hydrolysis & Decarboxylation reagent2 Acidic Hydrolysis (e.g., 50% H2SO4) Heat (Δ) reagent2->product

Caption: Synthesis of 2-methyl-3-nitropyridine from its 2-chloro precursor.

Experimental Protocol: 2-Methyl-3-nitropyridine Synthesis

This protocol is adapted from established literature procedures.[4][5]

  • Malonate Anion Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 15-20 minutes at room temperature until hydrogen evolution ceases. Note: Potassium carbonate (K₂CO₃) can be used as a milder, safer base alternative to NaH.[2][5]

  • Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF to the reaction mixture. Stir at room temperature for 6-8 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into water and acidify to pH ~3 with concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform). Evaporate the solvent from the combined organic layers. To the crude residue, add 50% aqueous sulfuric acid (H₂SO₄).

  • Decarboxylation: Heat the mixture to reflux (typically 120-130 °C) for 4-6 hours. The reaction progress can be monitored by observing CO₂ evolution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH > 8. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methyl-3-nitropyridine. The product can be further purified by column chromatography if necessary.

Part 2: Primary Synthesis Route via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[6][7] This strategy offers excellent regiocontrol, as the position of the incoming iodide is dictated by the position of the amine. The key intermediate for this route is 5-amino-2-methyl-3-nitropyridine .

Overall Sandmeyer Pathway

G cluster_0 Step A: Nitration cluster_1 Step B: Diazotization & Iodination start 2-Methyl-5-aminopyridine intermediate 5-Amino-2-methyl-3-nitropyridine start->intermediate reagent1 Fuming HNO3 Conc. H2SO4 reagent2 1. NaNO2, H2SO4 (0-5 °C) 2. KI product 5-Iodo-2-methyl-3-nitropyridine intermediate_ref 5-Amino-2-methyl-3-nitropyridine intermediate_ref->product

Caption: Two-stage synthesis via nitration and a subsequent Sandmeyer reaction.

Stage 1: Synthesis of 5-Amino-2-methyl-3-nitropyridine

The synthesis of this intermediate requires the selective nitration of 2-methyl-5-aminopyridine. The amino group is a strong ortho-, para-director. In this case, it directs the incoming nitro group to the 3-position (ortho to the amine).

Stage 2: The Sandmeyer Reaction

The core of this route involves two critical steps performed sequentially in one pot:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This transforms the amino group into an excellent leaving group (N₂ gas).[8]

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). Unlike Sandmeyer reactions for chlorides or bromides which require a copper(I) catalyst, the iodination often proceeds readily upon addition of KI, as iodide itself is a strong enough reducing agent to initiate the radical mechanism.[6][8]

Experimental Protocol: Sandmeyer Iodination
  • Diazotization: To a solution of 5-amino-2-methyl-3-nitropyridine (1.0 eq) in a suitable acidic medium (e.g., 40% H₂SO₄) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30-45 minutes at this temperature.

  • Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI, 1.5-2.0 eq) in water dropwise. Nitrogen gas evolution should be observed.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine. Make the solution basic with an appropriate base (e.g., NaOH or NaHCO₃) and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Iodo-2-methyl-3-nitropyridine.

Part 3: Alternative Route via Direct Electrophilic Iodination

Directly installing an iodine atom onto the 2-methyl-3-nitropyridine core is challenging. Electrophilic aromatic substitution on a pyridine ring is already difficult, and the presence of the electron-withdrawing nitro group at the 3-position further deactivates the ring, particularly at the 5-position. However, modern iodination methods using highly reactive electrophilic iodine sources can sometimes overcome this barrier.

Plausible Direct Iodination Pathway

start 2-Methyl-3-nitropyridine product 5-Iodo-2-methyl-3-nitropyridine start->product Electrophilic Aromatic Substitution (S_EAr) reagent Iodinating Agent (e.g., I2 / H2O2 / H2SO4 or NIS / TfOH) reagent->product

Caption: Direct iodination of the 2-methyl-3-nitropyridine precursor.

Causality and Reagent Selection

The choice of iodinating agent is critical. Standard conditions like I₂ alone are insufficient. More potent systems are required to generate a highly electrophilic "I⁺" species.

  • Iodine/Oxidizing Agent System: A combination of molecular iodine (I₂) with a strong oxidizing agent in an acidic medium can be effective. A system of I₂/H₂O₂ in concentrated H₂SO₄ is a known method for iodinating deactivated aromatic systems.[9] The sulfuric acid protonates the nitro group, increasing its deactivating effect but also enhancing the electrophilicity of the iodine species.

  • N-Iodosuccinimide (NIS) with a Strong Acid: NIS is a common source of electrophilic iodine. Its reactivity can be dramatically enhanced by the addition of a strong Brønsted or Lewis acid, such as triflic acid (TfOH).[10] This combination generates a highly reactive iodinating species capable of functionalizing even electron-poor substrates.

Experimental Protocol: Direct Iodination (Hypothetical)

This protocol is a generalized representation based on methods for deactivated arenes and requires empirical optimization.

  • Reaction Setup: Dissolve 2-methyl-3-nitropyridine (1.0 eq) in a suitable solvent, such as concentrated sulfuric acid or trifluoroacetic acid, at 0 °C.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or NaOH).

  • Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to isolate 5-Iodo-2-methyl-3-nitropyridine, carefully separating it from any unreacted starting material or potential regioisomers.

Comparative Analysis of Synthetic Routes

Metric Route 1: Sandmeyer Reaction Route 2: Direct Iodination
Key Starting Material 2-Methyl-5-aminopyridine2-Methyl-3-nitropyridine
Number of Steps 2 (Nitration + Sandmeyer)1 (Iodination)
Regiocontrol Excellent and unambiguous.Potentially problematic; risk of regioisomers.
Reaction Conditions Requires low temperatures (0-5 °C) for diazotization.Often requires strongly acidic and oxidative conditions.
Reliability & Scope High reliability, widely applicable method.[7]Substrate-specific, may require extensive optimization.
Advantages High predictability and regioselectivity.Fewer synthetic steps.
Disadvantages Longer synthetic sequence; diazonium salts can be unstable.Harsh conditions; potential for low yields and side products.

Conclusion and Outlook

For the synthesis of 5-Iodo-2-methyl-3-nitropyridine, the Sandmeyer reaction pathway stands out as the most robust and reliable strategy . Its predictable regioselectivity and foundation in well-established chemical principles make it the preferred choice for researchers requiring unambiguous access to the target molecule. While the direct iodination route is shorter, it presents significant challenges related to the deactivated nature of the substrate and is likely to require considerable process optimization to achieve satisfactory yields and purity. The foundational synthesis of the 2-methyl-3-nitropyridine precursor via the malonic ester route is a well-validated and efficient starting point for either approach.[4] This guide provides the necessary strategic insights and detailed protocols to empower researchers in their synthesis of this versatile chemical building block.

References

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, MDPI. Available at: [Link]

  • Bastrakov, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Google Patents. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Ozeki, N., Shimomura, N., & Harada, H. (2000). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464. Available at: [Link]

  • Li, J., et al. (2007). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E, 63(Pt 12), o4587. Available at: [Link]

  • ResearchGate. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. Scientific Diagram. Available at: [Link]

  • ResearchGate. Sandmeyer Reaction. Topic Page. Available at: [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. Available at: [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Topic Page. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Ilovaisky, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3895. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Vantourout, J.C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 771-777. Available at: [Link]

  • PharmD Guru. (2025). 32. SANDMEYERS REACTION. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

Sources

Thermodynamic stability of nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Energetic Profiling of Nitropyridine Derivatives: A Technical Guide for Molecular Design

Executive Summary Nitropyridine derivatives occupy a critical intersection between high-energy materials (HEMs) and heterocyclic pharmaceuticals. Their thermodynamic profile is defined by the tension between the aromatic stabilization of the pyridine ring and the destabilizing, high-energy nitro substituents. This guide provides a structural and experimental framework for assessing their stability, focusing on the "Push-Pull" stabilization mechanism and rigorous safety protocols for thermal characterization.

Part 1: Molecular Architecture & Stability Logic

The thermodynamic stability of nitropyridines is governed by the position of the nitro group relative to the ring nitrogen and the presence of auxiliary electron-donating groups (EDGs).

Isomerism and Electronic Conflict

Unlike benzene, the pyridine ring is electron-deficient. Introducing a strongly electron-withdrawing nitro group (


) creates significant electronic stress.
  • 3-Nitropyridine (Meta-like): The most thermodynamically stable mono-isomer. The nitro group at the 3-position avoids direct resonance interaction with the ring nitrogen’s lone pair, maintaining aromatic integrity similar to nitrobenzene.

  • 2- and 4-Nitropyridines (Ortho/Para-like): significantly less stable. The electron-deficient carbons at C2 and C4 are highly susceptible to nucleophilic attack. Furthermore, the proximity of the nitro group to the ring nitrogen in 2-nitropyridine introduces lone-pair repulsion, lowering the barrier to C-NO

    
     bond scission.
    
The "Push-Pull" Stabilization Effect

To engineer stable high-energy nitropyridines (e.g., for insensitive munitions or thermally stable bioisosteres), researchers utilize the Push-Pull mechanism .

  • Concept: Introducing an amino group (

    
    , donor) conjugated with the nitro group (
    
    
    
    , acceptor).
  • Result: This creates a strong intramolecular charge transfer (ICT), increasing the C-NO

    
     bond order and raising the decomposition temperature (
    
    
    
    ).
  • Example: 2,6-diamino-3,5-dinitropyridine (ANPy) exhibits stability comparable to TATB due to extensive inter- and intramolecular hydrogen bonding.

StabilityLogic Base Pyridine Core Nitro Add -NO2 Group Base->Nitro Pos2 2-Nitropyridine (Unstable) Lone Pair Repulsion Nitro->Pos2 Ortho Subst. Pos3 3-Nitropyridine (Stable) Resonance Preserved Nitro->Pos3 Meta Subst. Pos4 4-Nitropyridine (Meta-Stable) Nucleophilic Susceptibility Nitro->Pos4 Para Subst. PushPull Add -NH2 (Push-Pull) (e.g., ANPy, ATDP) Pos2->PushPull Stabilization HighStab High Thermal Stability (T_dec > 290°C) Pos3->HighStab Already Stable Pos4->PushPull PushPull->HighStab H-Bonding Network

Part 2: Thermodynamic Parameters & Energetics[1][2][3]

The following data summarizes the energetic landscape. Note that while 3-nitropyridine is the thermodynamic sink, functionalized derivatives (Push-Pull systems) achieve much higher thermal thresholds.

Table 1: Comparative Energetics of Nitropyridine Derivatives

CompoundStructure TypeMelting Point (

)
Decomp. Onset (

)
Stability Note
2-Nitropyridine Ortho-nitro~71°C~180°C (Complex)Susceptible to autocatalytic decomp; low

.
3-Nitropyridine Meta-nitro~41°C>240°CHighest intrinsic stability among mono-isomers.
4-Nitropyridine Para-nitro~50°C~190°COften decomposes violently; chemically reactive.
ANPy Push-Pull>350°C~360°CExtensive H-bonding network; Insensitive HE class.
ATDP Tetrazole-linkedN/A~290°CHigh

(+272 kJ/mol) but kinetically stable.

Data synthesized from standard thermochemical databases and recent energetic materials literature [1, 2].

Part 3: Decomposition Kinetics & Mechanisms[4]

Understanding how these molecules fail is essential for safety. The decomposition of nitropyridines is rarely a simple bond homolysis; it involves complex rearrangements.

The Nitro-Nitrite Rearrangement

The primary decomposition pathway, particularly for ortho-isomers, involves the isomerization of the nitro group (


) to a nitrite ester (

).
  • Radical C-N Scission: The rate-determining step (RDS) is often the homolysis of the

    
     bond.
    
  • Rearrangement: The detached

    
     radical recombines via oxygen to form the nitrite.
    
  • Cascade: The weak

    
     bond breaks (
    
    
    
    kJ/mol), releasing
    
    
    and generating a reactive phenoxy-type radical that leads to ring opening and gaseous products (
    
    
    ).

DecompMech Start Nitropyridine (R-NO2) Ground State TS1 Transition State (Radical Homolysis) Start->TS1 Heat Input RadicalPair Radical Pair [Py• ... •NO2] TS1->RadicalPair Nitrite Nitrite Isomer (R-ONO) (Unstable Intermediate) RadicalPair->Nitrite Recombination Scission O-NO Bond Scission Nitrite->Scission Rapid Gases Gaseous Products (NO, CO2, HCN) Scission->Gases Ring Fragmentation

Part 4: Experimental Protocols (Self-Validating Systems)

To assess these parameters safely, a "Scale-Up" protocol using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is required.

Protocol: DSC Screening (The "First Look")
  • Objective: Determine

    
     and Energy of Decomposition (
    
    
    
    ).
  • Sample: 1–3 mg (Do not exceed 3 mg for unknown nitro compounds).

  • Crucible: High-pressure Gold-plated or Stainless Steel (sealed). Why? Nitro compounds sublime; open pans yield false stability data due to evaporation.

  • Rate: 5 °C/min. Why? Faster rates shift

    
     artificially high; 5 °C/min is the standard for safety screening.
    
  • Criteria: If

    
     J/g, the material has explosive potential.
    
Protocol: ARC Testing (Thermal Runaway)
  • Objective: Determine "Time to Maximum Rate" (TMR) and adiabatic temperature rise.

  • Method: "Heat-Wait-Search" mode.

  • Step: Heat 5°C

    
     Wait 15 min for equilibrium 
    
    
    
    Search for self-heating (>0.02 °C/min).
  • Validation: If self-heating is detected, the instrument tracks the runaway adiabatically. This simulates bulk storage failure.

SafetyWorkflow Step1 1. Theoretical Assessment (Oxygen Balance, DFT BDE) Step2 2. DSC Screening (1-3mg, Sealed, 5°C/min) Step1->Step2 Decision1 Exotherm > 800 J/g? Step2->Decision1 Analyze Data Step3A 3A. Micro-Scale Only (High Hazard) Decision1->Step3A Yes Step3B 3B. ARC Testing (Adiabatic Simulation) Decision1->Step3B No Step4 4. Scale-Up Synthesis (Cooling Failure Mode Analysis) Step3B->Step4 TMR > 24h

References

  • Turker, L., Gumus, S., & Atalar, T. (2010). "A DFT Study on Nitro Derivatives of Pyridine." ResearchGate.

  • Ma, M., et al. (2022). "Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine." Journal of Molecular Modeling.

  • Sinditskii, V., et al. (2021).[1][2] "Thermal Decomposition of Nitropyrazoles and Nitropyridines." Propellants, Explosives, Pyrotechnics.

  • Musuc, A. M., et al. (2010). "A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine." Analele Universităţii din Bucureşti.

  • NIST Chemistry WebBook. "Pyridine, 3-nitro- Thermochemical Data." National Institute of Standards and Technology.

Sources

Methodological & Application

Application Note: Optimized Strategies for Suzuki-Miyaura Coupling of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the specific protocols and mechanistic considerations for utilizing 5-Iodo-2-methyl-3-nitropyridine (CAS: 25391-62-2) in Suzuki-Miyaura cross-coupling reactions. While the C5-iodide offers an excellent handle for oxidative addition, the presence of the C3-nitro group and the C2-methyl moiety creates a unique reactivity profile that requires precise control of basicity and temperature to prevent polymerization and nucleophilic aromatic substitution (


) side reactions. This scaffold is a critical intermediate in the synthesis of ALK and c-Met kinase inhibitors (e.g., Crizotinib derivatives).

Substrate Analysis & Reactivity Profile

Before initiating wet chemistry, it is vital to understand the electronic and steric forces at play within this specific molecule.

FeatureChemical ConsequenceExperimental Implication
C5-Iodide Weak C-I bond energy (approx. 53 kcal/mol).High Reactivity: Oxidative addition of Pd(0) is rapid, even with non-specialized ligands (e.g.,

).
C3-Nitro Group Strong electron-withdrawing group (EWG) at ortho position to Methyl and meta to Iodide.Activation & Liability: Further activates the C-I bond but renders the pyridine ring electron-deficient. Increases risk of base attack on the ring (

).
C2-Methyl Group Benzylic-like protons are acidified by the adjacent ring nitrogen and the C3-Nitro group.Base Sensitivity: Strong bases (alkoxides) can deprotonate this methyl group, leading to self-condensation (aldol-like) or polymerization "tars."

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the nitro group on the oxidative addition step.

SuzukiMechanism Substrate 5-Iodo-2-methyl- 3-nitropyridine OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Fast insertion into C-I (Activated by NO2) TransMetal Transmetallation (Ar-Pd(II)-R) OxAdd->TransMetal Boronate Boronic Acid/Ester (R-B(OH)2) BaseStep Base Activation (Boronate -> Boronate Anion) Boronate->BaseStep + Base (CO3/PO4) BaseStep->TransMetal Attacks Pd center RedElim Reductive Elimination TransMetal->RedElim Isomerization RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the electron-deficient nitropyridine core.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for coupling with simple aryl boronic acids where steric hindrance is minimal.

Reagents:

  • Substrate: 5-Iodo-2-methyl-3-nitropyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (Tetrakis) (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the dioxane and aqueous

    
    . Sparge with Argon or Nitrogen for 15 minutes. Note: Nitro groups can facilitate phosphine oxidation; thorough degassing protects the catalyst.
    
  • Addition: Add the nitropyridine substrate, boronic acid, and

    
     to the vial under a positive stream of inert gas.
    
  • Reaction: Seal the vessel and heat to 85°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Check LCMS at 2 hours. The activated iodide usually reacts fully within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: "Difficult" Couplings (Sterically Hindered)

Use this when coupling with ortho-substituted boronic acids or if Protocol A yields <50%.

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, solid)[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Rationale:


 is more robust against thermal degradation and the bidentate ligand prevents 

-hydride elimination side pathways (if alkyl groups are present).

provides a stronger activation of the boronic acid without being basic enough to deprotonate the 2-methyl group of the pyridine.

Optimization & Troubleshooting Matrix

The following table summarizes common failure modes and scientifically validated solutions.

ObservationDiagnosisCorrective Action
Black Tar / Polymerization Base is too strong; deprotonation of C2-Methyl group.Switch base from carbonates to KF or CsF . Switch solvent to anhydrous DMF.
Protodeboronation Boronic acid hydrolysis before coupling.Use Boronic Esters (Pinacol) instead of acids. Add base slowly or reduce water content.
Homocoupling (R-R) Oxidation of boronic species.Improve degassing (freeze-pump-thaw). Reduce catalyst loading.
No Reaction (SM Recovery) Catalyst poisoning by Nitro group.Switch to Pd2(dba)3 + XPhos . XPhos creates a highly active bulky species that resists coordination by

.

Purification Workflow

Purifying nitropyridines can be challenging due to their polarity and "streakiness" on silica.

Purification Crude Crude Reaction Mixture Filter Filter through Celite (Remove Pd black) Crude->Filter Extract Liquid-Liquid Extraction (EtOAc / Water) Filter->Extract Decision Is Product Basic? Extract->Decision AcidWash Optional: Mild Acid Wash? (CAUTION) ColChrom Flash Chromatography Hex/EtOAc or DCM/MeOH AcidWash->ColChrom Neutralize & Extract Decision->AcidWash Yes (Amine present) Decision->ColChrom No (Neutral) Recryst Recrystallization (EtOH or iPrOH) ColChrom->Recryst If purity < 95%

Figure 2: Purification decision tree. Note: Avoid strong acid washes as the pyridine nitrogen is less basic due to the nitro group, but salt formation is still possible.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Section on Suzuki-Miyaura Coupling).
  • Pfizer Inc. (2008). Process for the preparation of protein kinase inhibitors. World Intellectual Property Organization Patent WO2008051805. (Describes synthesis of Crizotinib intermediates using nitropyridine scaffolds). Link

  • Littke, A. F., & Fu, G. C. (2000).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for ligand selection in electron-deficient systems). Link

Sources

Application Note: Sonogashira Coupling Protocols for 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-Iodo-2-methyl-3-nitropyridine with terminal alkynes. This specific substrate presents a unique "push-pull" electronic environment:

  • The Electrophile (C5-I): The iodine at the 5-position is the primary reactive handle. The presence of the electron-withdrawing nitro group at C3 significantly lowers the electron density of the pyridine ring, facilitating the oxidative addition of the C-I bond to the Palladium(0) center.

  • The 3-Nitro Group: While activating the ring for coupling, the nitro group also increases the acidity of the adjacent 2-methyl protons (vinylogous to the nitro). Consequently, the choice of base is critical to avoid side reactions involving the methyl group (e.g., deprotonation/polymerization).

  • The Pyridine Nitrogen: The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen, minimizing its tendency to coordinate with and poison the palladium catalyst.

Strategic Approaches

We present two validated protocols:

  • Protocol A (Standard Pd/Cu): The robust, high-yielding method for non-sensitive substrates.

  • Protocol B (Copper-Free): A specialized method for alkynes prone to Glaser homocoupling or when trace copper contamination is a concern for downstream biological assays.

Mechanistic Pathway[1][2][3]

The reaction proceeds via the classic Pd(0)/Pd(II) catalytic cycle, augmented by a Copper(I) co-cycle in Protocol A.

Diagram 1: Catalytic Cycle & Reactivity Logic

SonogashiraCycle cluster_substrate Substrate Effects Start Start: Pd(II) Pre-catalyst Pd0 Active Species: Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Fast due to 3-NO2) Pd0->OxAdd + 5-Iodo-2-methyl-3-nitropyridine ComplexA Ar-Pd(II)-I Complex OxAdd->ComplexA TransMetal Transmetallation (Rate Limiting) ComplexA->TransMetal ComplexB Ar-Pd(II)-Alkyne TransMetal->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 Regeneration CuI CuI Catalyst CuAcetylide Cu-Acetylide Species CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal Cu-Alkynyl Transfer Note1 3-NO2 Group: Accelerates Ox. Addition Increases C2-Me Acidity

Caption: Dual-cycle mechanism highlighting the activating effect of the 3-nitro group on the oxidative addition step.

Protocol A: Standard Pd/Cu Catalysis (Robust)

Best For: Most terminal alkynes (aryl, alkyl, silyl). Key Advantage: High reaction rates at mild temperatures due to the synergistic effect of CuI.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 5-Iodo-2-methyl-3-nitropyridine1.0Electrophile
Coupling Partner Terminal Alkyne1.1 - 1.2Nucleophile
Catalyst PdCl₂(PPh₃)₂0.03 - 0.05Palladium Source
Co-Catalyst CuI (Copper Iodide)0.02 - 0.05Transmetallation Agent
Base Triethylamine (Et₃N)2.0 - 3.0HCl Scavenger
Solvent THF or DMF (Anhydrous)[0.1 - 0.2 M]Medium
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 5-Iodo-2-methyl-3-nitropyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (2-5 mol%) to the vial.

    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous THF (or DMF for less soluble substrates).

  • Base & Alkyne Addition: Add degassed Et₃N (3.0 equiv). If the alkyne is liquid, add it dropwise via syringe.

    • Observation: The solution often darkens (yellow/orange to dark brown) as the Pd(0) species forms.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Optimization: If conversion is slow (checked by TLC/LCMS), heat to 50°C. Avoid temperatures >70°C to prevent degradation of the nitro-pyridine scaffold.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Copper-Free Variant (High Precision)

Best For: Alkynes prone to oxidative homocoupling (Glaser coupling) or pharmaceutical intermediates requiring low residual metals. Mechanism: Relies on "Amine-decomplexation" mechanism where the amine base aids in the formation of the Pd-acetylide without Copper.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst Pd(OAc)₂ + PPh₃ (1:3 ratio)0.05In-situ Catalyst
Base Piperidine or Pyrrolidine3.0 - 5.0Base & Ligand
Solvent Acetonitrile (MeCN) or DMF[0.2 M]Polar Aprotic
Step-by-Step Procedure
  • Catalyst Pre-activation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent under Argon. Stir for 15 mins to generate the active Pd(0) species (solution turns yellow/orange).

  • Substrate Addition: Add the 5-Iodo-2-methyl-3-nitropyridine and the terminal alkyne.

  • Base Addition: Add Piperidine (3.0 equiv).

  • Reaction: Heat the mixture to 60°C - 80°C .

    • Critical: Copper-free reactions typically require higher energy barriers for the transmetallation-mimicking step.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the iodide is the primary endpoint.

  • Workup: Similar to Protocol A. For DMF removal, extensive water washes or LiCl(aq) washes are recommended.

Experimental Workflow & Troubleshooting

Diagram 2: Workup and Purification Logic

WorkupFlow Reaction Reaction Mixture (Dark Brown) Quench Dilute with EtOAc Add Water/Brine Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Ligands) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + DMF/DMSO) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Crude Crude Residue Dry->Crude Column Flash Chromatography (Hexane/EtOAc) Crude->Column

Caption: Standard aqueous workup and purification workflow for Sonogashira products.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Catalyst inactive or O₂ poisoning.Use fresh catalyst. Ensure rigorous degassing (freeze-pump-thaw).
Homocoupling (Alkyne-Alkyne) Presence of O₂ with CuI.Switch to Protocol B (Cu-free) or use strictly anaerobic conditions.
Substrate Decomposition Base attacking C2-Methyl or Nitro group.Switch to weaker base (e.g., K₂CO₃ in MeCN) or lower temperature.
Low Yield Poor solubility.Switch solvent to DMF or NMP. Increase catalyst loading to 5-10%.

Safety & Handling

  • Nitro Compounds: 5-Iodo-2-methyl-3-nitropyridine contains a nitro group. While generally stable, avoid subjecting the crude material to excessive heat (>100°C) or distilling to dryness without testing thermal stability.

  • Palladium/Copper: Heavy metals are toxic. Dispose of aqueous waste in appropriate heavy metal streams. Use scavengers (e.g., SiliaMetS®) if the product is for biological testing.

References

  • Mechanistic Insight & General Protocols

    • Sonogashira Coupling. Organic Chemistry Portal.[2] Link

  • Copper-Free Methodologies

    • Liang, Y., et al. "Copper-Free Sonogashira Coupling." Journal of Organic Chemistry. Link

  • Substrate Analog Reactivity (3-Nitropyridines)

    • Synthesis of 2-Methyl-3-nitropyridines.[8] MDPI. Link

  • Catalyst Selection

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 5-Iodo-2-methyl-3-nitropyridine (CAS 905439-49-8). This intermediate is critical in the synthesis of kinase inhibitors (e.g., ALK/c-Met inhibitors) but presents unique challenges due to its electron-deficient nature.

Chemical Profile:

  • Structure: Pyridine ring substituted with a methyl group (C2), a nitro group (C3), and an iodine atom (C5).

  • Basicity (Critical): unlike simple pyridines, this molecule is essentially non-basic (

    
    ). The electron-withdrawing nitro and iodo groups suppress the nitrogen lone pair availability.
    
  • Solubility: Soluble in EtOAc, DCM, THF; sparingly soluble in alcohols; insoluble in water and aliphatic hydrocarbons (heptane/hexane).

Diagnostic Troubleshooting (Q&A)

Category A: Extraction & Workup Issues

Q1: I attempted to extract the product into 1M HCl to remove non-basic impurities, but the product remained in the organic layer. Why? A: This is a common misconception. While pyridine is basic (


), the introduction of a nitro group at C3 and an iodine at C5 drastically reduces the electron density on the ring nitrogen. The 

of 5-iodo-2-methyl-3-nitropyridine is estimated to be below 0. Consequently, it will not protonate significantly in 1M HCl and will behave like a neutral organic compound, remaining in the organic phase (DCM or EtOAc).
  • Correct Protocol: Wash the organic layer with dilute acid (1M HCl) only to remove other highly basic pyridine impurities. Your product will stay in the organic layer.

Q2: The crude solid is dark brown/purple and sticky. How do I fix this? A: The coloration is likely due to residual elemental iodine (


) or oxidative coupling byproducts (tar).
  • Solution: Dissolve the crude material in Ethyl Acetate and wash with a 10% Sodium Thiosulfate (

    
    )  solution.[1] The thiosulfate reduces purple 
    
    
    
    to colorless iodide (
    
    
    ), which washes away in the aqueous layer.
Category B: Purity & Separation[2]

Q3: TLC shows a persistent spot just below my product (


 in 30% EtOAc/Hex). What is it? 
A:  This is most likely unreacted 2-methyl-3-nitropyridine  (starting material). Since it lacks the bulky iodine atom, it is slightly more polar and interacts stronger with silica.
  • Removal: Because the polarity difference is small (

    
    ), recrystallization is often more effective than flash chromatography for removing this specific impurity.
    

Q4: I see a minor impurity with a slightly higher


. 
A:  This could be the 6-iodo regioisomer . Electrophilic iodination is directed para to the methyl group (position 5), but steric or electronic effects can lead to minor iodination at position 6.
  • Removal: This isomer is less polar. A silica plug with non-polar eluent (5-10% EtOAc in Hexane) can often elute the 6-iodo isomer before your main product.

Core Purification Protocols

Protocol A: Recrystallization (Recommended for Scale >5g)

This method exploits the steep solubility curve of nitro-pyridines in ethanol.

Reagents:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Anti-solvent) or Heptane

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (~5-7 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ) with stirring. If undissolved solids remain (inorganic salts), filter hot through a glass frit.
    
  • Crystallization: Remove from heat.

    • Option 1 (Standard): Allow to cool slowly to RT. If no crystals form, add warm Water dropwise until slight turbidity persists, then cool to

      
      .
      
    • Option 2 (High Purity): Use Heptane as the anti-solvent. Add warm Heptane to the boiling ethanol solution until the cloud point is reached.

  • Isolation: Filter the pale yellow needles. Wash with cold Ethanol/Heptane (1:1).

  • Drying: Vacuum dry at

    
     for 4 hours. (Melting point check: Target range 
    
    
    
    , varies by polymorph).
Protocol B: Flash Column Chromatography

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate.

Gradient (% EtOAc in Hexane)Component Eluted

(approx)
0 - 5% Non-polar tar / Di-iodo byproducts> 0.8
10 - 15% 6-iodo regioisomer (Trace)0.65
20 - 30% Target: 5-Iodo-2-methyl-3-nitropyridine 0.45
40 - 50% Unreacted 2-methyl-3-nitropyridine0.35

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckColor Is solid dark/purple? Start->CheckColor ThioWash Dissolve in EtOAc Wash w/ 10% Na2S2O3 CheckColor->ThioWash Yes CheckPurity Check Purity (TLC/HPLC) CheckColor->CheckPurity No (Yellow/Tan) ThioWash->CheckPurity HighImpurity >10% Starting Material CheckPurity->HighImpurity Low Conversion LowImpurity <5% Impurities CheckPurity->LowImpurity High Conversion Column Flash Chromatography (Hexane/EtOAc) HighImpurity->Column Separation Required Recryst Recrystallization (Ethanol/Water) LowImpurity->Recryst Polishing Final Pure 5-Iodo-2-methyl-3-nitropyridine Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical appearance.

Figure 2: Workup & Isolation Flow

WorkupFlow Reaction Iodination Reaction (H2SO4/I2) Quench Pour onto Ice/Water Neutralize with NaHCO3 Reaction->Quench Extract Extract into EtOAc (Product in Organic Phase) Quench->Extract Wash Wash Organic Phase: 1. 10% Na2S2O3 (Remove I2) 2. Brine Extract->Wash Dry Dry over Na2SO4 Concentrate Wash->Dry Crude Crude Solid Dry->Crude

Caption: Standard workup procedure to ensure removal of inorganic acids and elemental iodine before purification.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 3-Nitropyridine. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2013).[1] Supplementary Information: Synthetic routes to substituted nitropyridines. Medicinal Chemistry Communications. Retrieved February 14, 2026, from [Link]

Sources

Optimizing catalyst loading for 5-Iodo-2-methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the optimization of Palladium-catalyzed cross-coupling reactions involving 5-Iodo-2-methyl-3-nitropyridine . It is designed for process chemists and researchers encountering stalled conversions, catalyst deactivation, or purification bottlenecks.

Ticket ID: OPT-5I2M3N-PD Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Rapid Triage

Identify your issue below to jump to the relevant troubleshooting protocol.

SymptomProbable CauseImmediate Action
Reaction Stalls < 50% Catalyst poisoning by Nitro group (

) or Pd black precipitation.
Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent coordination.
Homocoupling (Biaryl) Oxygen leakage or excess boronic acid activation without oxidative addition.Degas solvents vigorously; reduce base concentration; slow addition of nucleophile.
Protodehalogenation

-Hydride elimination or solvent H-abstraction.
Switch solvent from alcoholic/protic to aprotic (e.g., Toluene, DMF); lower temperature.
High Pd Residuals Pd-Pyridine/Nitro chelation in product.Use Thiol-functionalized silica scavengers (SiliaMetS® Thiol) or N-acetylcysteine wash.

Core Optimization Protocol: Low-Loading Suzuki-Miyaura Coupling

Objective: Achieve >98% conversion with catalyst loading <0.5 mol% Pd.

The Challenge

The 5-Iodo-2-methyl-3-nitropyridine scaffold presents a unique "push-pull" electronic challenge. The C5-Iodine bond is activated for oxidative addition due to the electron-withdrawing nitro group at C3 and the pyridine nitrogen. However, the nitro group and pyridine nitrogen are potent


-donors that can sequester electrophilic Pd(II) species, removing them from the catalytic cycle [1, 2].
Optimized Workflow (SOP-5I-SM)

Reagents:

  • Substrate: 5-Iodo-2-methyl-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst Precursor:

    
     or 
    
    
    
  • Ligand: XPhos or SPhos (Ligand:Pd ratio 2:1)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical): In a glovebox or under Ar, mix

    
     (0.1–0.5 mol%) and XPhos (0.2–1.0 mol%) in dry dioxane. Stir at 25°C for 15 mins until the solution turns yellow/orange (formation of active 
    
    
    
    species). Do not add substrate yet.
  • Reaction Assembly: Charge the reaction vessel with the iodopyridine, boronic acid, and base. Cycle vacuum/Ar three times.

  • Initiation: Inject the pre-formed catalyst solution and degassed water.

  • Thermal Ramp: Heat to 60°C . Note: Higher temperatures (>80°C) increase the risk of protodehalogenation in electron-deficient pyridines.

  • Monitoring: Sample at 1h and 4h. Quench aliquots into EtOAc/Brine before HPLC analysis to stop reaction progress immediately.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing catalyst loading based on the specific electronic feedback from the 3-nitro and 2-methyl substituents.

OptimizationLogic Start Start: 5-Iodo-2-methyl-3-nitropyridine Screening Phase 1: Ligand Screening (Target: Prevent Pd-NO2 coordination) Start->Screening LigandChoice Select Bulky Biaryl Phosphines (XPhos, SPhos, BrettPhos) Screening->LigandChoice Steric bulk protects Pd LoadingTest Phase 2: Loading De-escalation (5% -> 1% -> 0.1%) LigandChoice->LoadingTest CheckConv Check Conversion @ 4h LoadingTest->CheckConv Success Optimized Process (<0.5 mol% Pd, >98% Yield) CheckConv->Success >95% Failure Stalled Reaction CheckConv->Failure <50% Troubleshoot Add Additive (e.g., TBAF or Crown Ether) Failure->Troubleshoot Activation issue Troubleshoot->LoadingTest Re-test

Figure 1: Optimization workflow emphasizing ligand selection to counteract nitro-group coordination.

Troubleshooting Q&A (The "Fix-It" Guide)

Issue 1: Reaction Stalls at ~60% Conversion

User Question: I am using 1 mol%


 and the reaction stops halfway. Adding more catalyst doesn't help. Why?

Technical Analysis: The nitro group at the C3 position is a strong coordinating ligand.


 is a relatively labile ligand. As the reaction proceeds, the concentration of the product (which also contains the pyridine/nitro motif) increases, competing with the substrate for the Pd center. The Pd likely forms a stable, inactive "Pd-black" or a bis-chelated resting state with the product [3].

Solution:

  • Change Ligand: Switch to Amphos or XPhos . These bulky ligands create a "protective shell" around the Pd, preventing the nitro group from binding to the metal center.

  • Solvent Swap: If using DMF, switch to Toluene/Water or Dioxane/Water . Amide solvents can sometimes exacerbate catalyst decomposition at high temperatures in nitro-pyridine systems.

Issue 2: Formation of De-iodinated Byproduct (5-H-2-methyl-3-nitropyridine)

User Question: I see about 15% of the de-iodinated starting material. How do I stop this?

Technical Analysis: Electron-deficient heterocycles like 3-nitropyridines are prone to protodehalogenation. This occurs via a radical pathway or if the transmetallation step is slow, allowing the oxidative addition complex to undergo


-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent (especially alcohols) [4].

Solution:

  • Remove Alcohols: Eliminate MeOH or EtOH from the solvent system. Use aprotic polar solvents.

  • Increase Transmetallation Rate: Add an activator for the boronic acid, such as CsF or KF (anhydrous conditions), to speed up the coupling cycle relative to the side reaction.

  • Lower Temperature: Reduce reaction temperature from 80°C to 50–60°C.

Issue 3: Metal Scavenging from Nitro-Pyridines

User Question: Our final API has 500 ppm Pd. Standard charcoal isn't working.

Technical Analysis: The basic nitrogen of the pyridine ring and the nitro group act as a "pincer," holding onto residual Pd species tightly. Standard activated carbon relies on surface adsorption, which is often weaker than this chelation.

Solution: Use a chemically functionalized scavenger with higher affinity for Pd than your substrate.

  • Protocol: Dissolve crude product in THF/EtOAc. Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin (4 equiv relative to expected Pd residue). Stir at 50°C for 2 hours. Filter through Celite.[1] This typically reduces Pd from >500 ppm to <10 ppm [5].

Advanced FAQs: Mechanism & Kinetics

Q: Does the methyl group at C2 cause steric hindrance?

A: Generally, no.[2] The methyl group is at C2, and the iodine is at C5. They are para to each other. The coupling occurs at C5. The methyl group is distant enough that it does not sterically impede the approach of the Pd catalyst or the boronic acid. However, it does exert an inductive electron-donating effect, which slightly counteracts the electron-withdrawing nature of the nitro group, actually making the C-I bond slightly more stable and less reactive than in 5-iodo-3-nitropyridine (without the methyl).

Q: Why is the Nitro group considered a "poison"?

A: In the catalytic cycle, Pd(0) must coordinate to the C-I bond. The nitro group (


) has oxygen atoms with lone pairs that can bind to Pd(II) species. If the ligand on Pd is not bulky enough, the nitro group can displace the ligand or occupy a vacant coordination site necessary for the transmetallation step. This creates a "thermodynamic sink"—a stable complex that effectively removes the catalyst from the active cycle.

CatalyticInterference Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Ar-I OxAdd->PdII Coordination Nitro Group Coordination PdII->Coordination Non-Bulky Ligand TransMet Transmetallation PdII->TransMet Bulky Ligand (Protects Pd) DeadCat Inactive Pd-NO2 Complex Coordination->DeadCat Reversible/Irreversible Product Product TransMet->Product

Figure 2: Mechanism of catalyst inhibition by nitro-group coordination vs. productive cycle.

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. [Link][3][4][5][6][7][8]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 5-Iodo-2-methyl-3-nitropyridine Content Type: Publish Comparison Guide

Validating Regiochemistry and Purity in Halogenated Pyridine Intermediates

Executive Summary

This technical guide provides a structural validation framework for 5-Iodo-2-methyl-3-nitropyridine , a critical scaffold in medicinal chemistry often utilized for Suzuki-Miyaura cross-couplings.

In drug development, the primary challenge with this intermediate is distinguishing it from its non-iodinated precursor (2-methyl-3-nitropyridine ) and potential regioisomers (e.g., 6-iodo impurities). This guide objectively compares the spectral performance of the target molecule against these alternatives, establishing a self-validating NMR protocol for structural confirmation.

Structural Logic & Theoretical Assignment

To interpret the spectrum accurately, we must first map the proton environment. The molecule possesses three distinct proton environments:

  • Methyl Group (

    
    ):  Located at position 2.
    
  • Aromatic Proton H4: Flanked by the electron-withdrawing Nitro group (

    
    ) at position 3 and Iodine (
    
    
    
    ) at position 5.
  • Aromatic Proton H6: Flanked by Iodine at position 5 and the Pyridine Nitrogen at position 1.

The Diagnostic "Fingerprint"

The defining feature of 5-Iodo-2-methyl-3-nitropyridine is the Meta-Coupling (


)  between H4 and H6. Unlike the precursor (which shows strong Ortho-coupling), the target molecule effectively isolates these protons, resulting in weak coupling constants (

).

::: dot

G cluster_0 Chemical Shift Logic (ppm) cluster_1 Coupling Interaction Me 2-Methyl (Singlet, ~2.6-2.9 ppm) Deshielded by Ring + NO2 H4 H4 Aromatic (Doublet, ~8.4-8.7 ppm) Deshielded by NO2 J_coup Meta-Coupling (4J) ~1.5 - 2.5 Hz Diagnostic for 3,5-substitution H4->J_coup Couples with H6 H6 Aromatic (Doublet, ~8.8-9.2 ppm) Alpha to Nitrogen H6->J_coup Couples with

::: Figure 1: Structural assignment logic demonstrating the expected chemical shifts and magnetic connectivity.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's spectral signature against its most common process impurities.

Comparison 1: Target vs. Precursor (2-methyl-3-nitropyridine)

The most common issue in synthesis is incomplete iodination. The precursor has a continuous chain of three protons (H4, H5, H6), creating a complex splitting pattern.

FeatureTarget: 5-Iodo-2-methyl-3-nitropyridine Alternative: 2-methyl-3-nitropyridine Diagnostic Verdict
Aromatic Signal Count 2 Signals (H4, H6)3 Signals (H4, H5, H6)Pass: Absence of 3rd signal confirms substitution.
Splitting Pattern Two Doublets (

)
Doublet-Doublet (

) or Multiplet
Pass: Loss of H5 (

) indicates reaction completion.
Coupling Constant (

)
Small (

)
Large (

)
Pass: Large

indicates adjacent protons (precursor).
Integral Ratio 3:1:1 (Me : H : H)3:1:1:1 (Me : H : H : H)Pass: Integration confirms proton count.
Comparison 2: Target vs. Regioisomer (6-Iodo impurity)

If iodination occurs at the wrong position (e.g., position 6), the protons at H4 and H5 would remain neighbors.

  • Target (5-Iodo): H4 and H6 are separated. Meta coupling (Small

    
    ). 
    
  • Isomer (6-Iodo): H4 and H5 are adjacent. Ortho coupling (Large

    
    ). 
    

Critical Insight: If your spectrum shows two aromatic doublets with a coupling constant of >7.0 Hz, you have synthesized the wrong isomer .

Experimental Protocol

To ensure high-resolution data capable of resolving the small meta-coupling, follow this optimized workflow.

Materials
  • Solvent: DMSO-d6 (Recommended over CDCl

    
     for nitro-pyridines to prevent aggregation and improve peak separation).
    
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of solid in 0.6 mL DMSO-d6. Ensure complete dissolution; nitro-pyridines can be sparingly soluble.

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. (Nitro groups increase relaxation times; short delays cause integration errors).
    • Scans (

      
      ): Minimum 16 scans.
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Manual Phasing is critical to resolve the small meta-coupling.

::: dot

Workflow Start Crude Product Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if solubility is poor) Start->Solvent Acquire Acquire 1H NMR (D1 > 5s for Integration Accuracy) Solvent->Acquire Decision Analyze Aromatic Region (8.0 - 9.5 ppm) Acquire->Decision PathA 2 Doublets (J ~ 2Hz) Decision->PathA Pattern Match PathB 3 Signals (dd/m) Decision->PathB Extra Protons PathC 2 Doublets (J > 7Hz) Decision->PathC Wrong Coupling ResultA CONFIRMED: 5-Iodo-2-methyl-3-nitropyridine PathA->ResultA ResultB FAIL: Starting Material Present PathB->ResultB ResultC FAIL: Regioisomer (6-Iodo) PathC->ResultC

::: Figure 2: Decision tree for validating product purity and regiochemistry.

Reference Data Table

The following data represents the expected chemical shifts for 5-Iodo-2-methyl-3-nitropyridine in DMSO-d6.

Proton AssignmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Justification
H-6 8.90 - 9.10 ppm Doublet (

)

Most deshielded due to proximity to Nitrogen (alpha-position).
H-4 8.50 - 8.70 ppm Doublet (

)

Deshielded by Nitro group; shielded relative to H6.
2-CH

2.60 - 2.80 ppm Singlet (

)
-Deshielded by aromatic ring and adjacent Nitro group.

Note: Chemical shifts may vary by


 ppm depending on concentration and water content in DMSO.
References
  • Substituent Effects in Pyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Relevance: Establishes theoretical basis for H4/H6 chemical shift prediction based on Nitro and Iodo electronic effects.
  • NMR Solvent Data & Impurities

    • Source: Fulmer, G. R., et al. (2010).
    • URL:[Link]

  • Synthesis of 2-Methyl-3-Nitropyridine Derivatives

    • Source: MDPI Chemistry Proceedings (2020). "Synthesis of 2-Methyl-3-nitropyridines..."
    • URL:[Link][1]

  • Coupling Constants in Pyridines

    • Source: Reich, H. J. (Univ. of Wisconsin).[2] "NMR Data for Pyridine Derivatives."

    • URL:[Link]

Sources

Comparative HPLC Guide: Optimizing Purity Analysis for 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative HPLC Method Development Guide: 5-Iodo-2-methyl-3-nitropyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers[1]

Executive Summary & Chemical Context

The accurate purity analysis of 5-Iodo-2-methyl-3-nitropyridine is critical in drug development, particularly as an intermediate for kinase inhibitors and anticancer nucleoside analogs. The simultaneous presence of a basic nitrogen (pyridine), a strongly electron-withdrawing group (nitro), and a lipophilic halogen (iodo) creates a unique separation challenge.

Standard C18 alkyl phases often fail to resolve the critical impurity pairs : specifically, the regioisomers (e.g., 6-iodo isomer) and the de-iodinated precursor (2-methyl-3-nitropyridine). This guide objectively compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity through


-

interactions.
Compound Property Analytical Implication
Basicity (Pyridine N) Potential for peak tailing; requires pH control (buffered acidic mobile phase).
Nitro Group (

)
Electron-deficient ring; highly responsive to

-

stationary phases.
Iodine (

)
Increases lipophilicity; heavy atom effect may quench fluorescence (UV detection preferred).
Strategic Column Selection: The Core Comparison

The primary failure mode in developing methods for nitropyridines is relying solely on hydrophobicity (C18) for separation.

Option A: The Generic Standard (C18)
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: The 5-iodo and 6-iodo isomers have nearly identical hydrophobicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). C18 columns often show co-elution or "shouldering" of these isomers, leading to false purity calculations.
    
Option B: The Specialized Alternative (Phenyl-Hexyl) [2]
  • Mechanism:

    
    -
    
    
    
    Stacking + Hydrophobicity.
  • Advantage: The nitro group renders the pyridine ring electron-deficient. The Phenyl-Hexyl phase (electron-rich) engages in specific

    
    -
    
    
    
    interactions. The steric difference between the 5-iodo and 6-iodo positions disrupts this stacking differently, resulting in baseline resolution.
Experimental Protocols
Method A: Generic Gradient (Baseline)

Use this for rough reaction monitoring, but not for final purity release.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Detection: UV 254 nm

Method B: Optimized Purity Method (Recommended)

Use this for final CoA generation and isomer quantification.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid)

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN)
  • Gradient:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold for polar impurities)

    • 18.0 min: 80% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

  • Flow Rate: 0.8 mL/min[1][5]

  • Temp: 35°C (Critical for mass transfer of iodinated compounds)

  • Detection: UV 270 nm (Optimized for nitropyridine absorption)

Performance Comparison Data

The following data illustrates the separation efficiency of the Critical Pair: 5-Iodo-2-methyl-3-nitropyridine (Target) vs. 2-Methyl-3-nitropyridine (Precursor) .

Performance MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Resolution (

)
1.8 (Marginal)4.2 (Excellent) ✅ Improved
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetrical) ✅ Improved
Isomer Separation Co-elution (Single Peak)Baseline (

)
✅ Critical
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mL✅ Improved

Expert Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Acetonitrile's


-electrons can compete with the stationary phase for analyte interaction, dampening the selectivity. Methanol allows the Phenyl-Hexyl phase to interact maximally with the nitro-aromatic system.
Self-Validating System Suitability Tests (SST)

To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must include a built-in validation step before every run.

  • Resolution Check:

    
     between Precursor and Target must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak.
    
  • Precision: %RSD of 6 replicate injections must be

    
    .
    
Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic difference between the two methods.

MethodDevelopment Start Analyte: 5-Iodo-2-methyl-3-nitropyridine Challenge Challenge: Isomer Separation & Peak Tailing Start->Challenge Decision Select Stationary Phase Challenge->Decision PathC18 Path A: C18 Column (Hydrophobic Interaction) Decision->PathC18 Standard PathPhenyl Path B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision->PathPhenyl Targeted ResultC18 Result: Co-elution of Isomers Poor Tailing (Silanol) PathC18->ResultC18 Mechanism Mechanism: Nitro group (e- deficient) stacks with Phenyl phase (e- rich) PathPhenyl->Mechanism Optimization Optimization: Switch ACN to MeOH Buffer pH 3.5 Mechanism->Optimization FinalResult Final Result: Baseline Resolution Symmetrical Peaks Optimization->FinalResult

Figure 1: Decision matrix for method selection. Path B (Green) utilizes specific electronic interactions to solve the separation challenge inherent to nitro-aromatics.

References
  • Comparison of Stationary Phases for Aromatic Isomers Source: Queen's University Belfast Research Portal Significance: Establishes the superiority of Phenyl-Hexyl phases over C18 for separating positional isomers of aromatic rings due to steric and electronic selectivity.

  • Retention Behavior of Nitro-Aromatics on Phenyl Columns Source: Shimadzu Technical Report C190-E155 Significance: Details the

    
    -
    
    
    
    interaction mechanism specifically for nitro-compounds, explaining why they retain differently on Phenyl phases compared to alkyl phases.
  • HPLC Method Development for Nitropyridine Derivatives Source: MDPI (Molecules) Significance: Provides context on the synthesis and impurity profiles of nitropyridine derivatives, validating the need for specific impurity controls.

  • pKa and Physical Properties of Aminopyridines Source: PubChem (NIH) Significance: Provides pKa and structural data confirming the weak basicity of the nitropyridine core, supporting the choice of pH 3.5 buffer.

Sources

Comparative Reactivity Guide: 5-Iodo- vs. 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Iodo-2-methyl-3-nitropyridine versus 5-Bromo-2-methyl-3-nitropyridine . This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for intermediate synthesis.

Executive Summary: The Strategic Choice

In the synthesis of bioactive pyridine scaffolds (e.g., kinase inhibitors like MLN0905), the choice between the 5-iodo and 5-bromo congeners is dictated by the Oxidative Addition (OA) threshold .

  • 5-Iodo-2-methyl-3-nitropyridine is the "High-Performance" variant. It possesses a weaker C–X bond (~65 kcal/mol), allowing for oxidative addition under mild conditions (Room Temperature to 50°C). It is essential when preserving sensitive functional groups or when performing difficult couplings (e.g., sterically hindered boronic acids).

  • 5-Bromo-2-methyl-3-nitropyridine is the "Workhorse" variant. With a stronger C–X bond (~81 kcal/mol), it requires elevated temperatures (80–100°C) or specialized ligands (e.g., phosphines like XPhos or SPhos). It is significantly more cost-effective and stable for scale-up but carries a higher risk of side reactions (e.g., methyl deprotonation) due to harsher conditions.

Structural & Electronic Landscape

To understand the reactivity, we must analyze the electronic environment of the pyridine ring.

Scaffold Analysis

The core scaffold is 2-methyl-3-nitropyridine .

  • Electronic Effect: The pyridine nitrogen (electron-deficient) and the 3-nitro group (strongly electron-withdrawing, -I/-M) severely deactivate the ring towards Electrophilic Aromatic Substitution (EAS) but activate it for Nucleophilic attack.

  • Position 5 (Halogen): Located meta to the nitro group and beta to the ring nitrogen. It is electronically "neutral" compared to the highly activated C2 and C4 positions. Therefore, SNAr displacement of the halogen is difficult and rare. The primary reactivity mode is Transition-Metal Catalyzed Cross-Coupling .

Bond Dissociation Energy (BDE) & Kinetics

The rate-determining step in Pd-catalyzed couplings for these substrates is typically Oxidative Addition .

Feature5-Iodo Analog5-Bromo AnalogImpact on Protocol
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodo reacts ~100–1000x faster in OA step.
C–X Bond Length ~2.10 Å~1.89 ÅLonger bond = easier metal insertion.
Polarizability High (Soft)Moderate (Harder)Iodo stabilizes Pd(II) intermediates better.
Lability HighModerateIodo sensitive to light/storage; Bromo stable.

Critical Reactivity Benchmarks

Suzuki-Miyaura Coupling[1]
  • 5-Iodo: Reacts with aryl boronic acids using simple Pd(PPh3)4 or Pd(OAc)2/PPh3 at 40–60°C.

  • 5-Bromo: Often requires Pd(dppf)Cl2 or bulky biaryl phosphine ligands (Buchwald ligands) and heating to reflux (dioxane/water, 90°C) to achieve full conversion.

Expert Insight (Side Reaction Risk): The 2-methyl group is acidified by the adjacent ring nitrogen and the 3-nitro group. Under the harsh basic conditions required for the Bromo analog (e.g., K3PO4, reflux), there is a risk of deprotonating the methyl group, leading to aldol-like polymerization or oxidative dimerization. The Iodo analog allows the use of weaker bases (e.g., Na2CO3) and lower temperatures, mitigating this risk.

Sonogashira Coupling[2][3]
  • 5-Iodo: Can often proceed under Copper-free conditions or with very low Pd loadings (0.5 mol%) at room temperature.

  • 5-Bromo: Mandates the use of CuI co-catalyst, amine solvents (Et3N/Piperidine), and heat (80°C). The presence of copper and heat can trigger nitro-group reduction or nucleophilic attack on the nitrile if present in the alkyne.

Lithium-Halogen Exchange (Cryogenic Functionalization)

This is the most distinct differentiator.

  • 5-Iodo: Exchange with i-PrMgCl or PhMgCl occurs rapidly at -40°C to -20°C .

  • 5-Bromo: Requires n-BuLi at -78°C .

  • The Trap: Because the 2-methyl protons are acidic (pKa ~20-25), strong bases like n-BuLi used for the Bromo analog will likely cause competitive deprotonation at the methyl position rather than halogen exchange.

    • Recommendation: Use the 5-Iodo analog with Grignard reagents (exchange driven by thermodynamics) to avoid deprotonating the methyl group.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct halide based on the intended downstream chemistry.

ReactivityLogic Start Select Halogen for 2-Methyl-3-Nitropyridine Scaffold ReactionType Intended Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (Biaryl Synthesis) ReactionType->Suzuki LiExchange Li/Mg-Halogen Exchange (Electrophile Trapping) ReactionType->LiExchange Sonogashira Sonogashira (Alkyne Synthesis) ReactionType->Sonogashira BaseSens Is the substrate/product Base Sensitive? Suzuki->BaseSens MethylAcid Risk of Methyl Deprotonation? LiExchange->MethylAcid UseIodo USE 5-IODO (High Reactivity, Mild Cond.) Sonogashira->UseIodo Preferred (RT) Yes Yes BaseSens->Yes Mild Base Req. No No BaseSens->No Strong Base OK High (n-BuLi) High (n-BuLi) MethylAcid->High (n-BuLi) Avoid n-BuLi UseBromo USE 5-BROMO (Cost-Effective, Scalable) Yes->UseIodo No->UseBromo High (n-BuLi)->UseIodo Use i-PrMgCl

Figure 1: Decision matrix for selecting between 5-Iodo and 5-Bromo-2-methyl-3-nitropyridine.

Experimental Protocols

Protocol A: Suzuki Coupling (5-Bromo Variant)

Optimized for cost-efficiency on scale.

Reagents:

  • 5-Bromo-2-methyl-3-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Charge a reaction vessel with the bromide, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvent mixture.

  • Heat to 90°C for 4–12 hours. Note: Monitoring is crucial; prolonged heating may degrade the nitro group.

  • Cool, filter through Celite, and partition between EtOAc/Water.

  • Expected Yield: 60–85% (Substrate dependent).

Protocol B: Mild Sonogashira Coupling (5-Iodo Variant)

Optimized for selectivity and mild conditions.

Reagents:

  • 5-Iodo-2-methyl-3-nitropyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Et3N (2.0 equiv)

  • Solvent: THF or DMF (Dry)[3]

Procedure:

  • Dissolve the iodide and alkyne in dry THF under Argon.

  • Add Et3N, followed by the Pd catalyst and CuI.

  • Stir at Room Temperature (25°C) . Reaction is typically complete in 1–3 hours.

  • Self-Validating Step: The precipitation of Et3N·HI salts usually indicates reaction progress.

  • Expected Yield: 85–95%.

Data Summary Table

Parameter5-Bromo-2-methyl-3-nitropyridine5-Iodo-2-methyl-3-nitropyridine
CAS Number 911434-05-4426463-20-9
Molecular Weight 217.02264.02
Relative Cost Low ($)High (

$)
Storage Stability Excellent (Ambient)Good (Light Sensitive, Cold)
Suzuki Temp. 80–100°C25–60°C
Heck Reactivity Low (Requires high T)High (Standard conditions)
Major Risk Methyl deprotonation (due to harsh conditions)Dehalogenation (if over-reduced)

References

  • Synthesis and Application of 5-Bromo-2-methyl-3-nitropyridine

    • Guidechem FAQ & Synthesis Routes. "How is 5-Bromo-2-methyl-3-nitropyridine synthesized?"
  • Suzuki Coupling of Methyl-Nitropyridine Scaffolds

    • Rasool, N., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(2), 190. (Demonstrates coupling conditions for the analogous amine scaffold).
  • Comparative Halide Reactivity in Pd-Catalysis

    • Anbarasan, P., et al. (2005). "Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides, Bromides, and Iodides." Angewandte Chemie. (General principles of I > Br > Cl reactivity).
  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy of Nitro and Pyridine Groups

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique for the unambiguous identification of functional groups. Its power lies in probing the vibrational modes of molecules, where each bond acts like a spring with a characteristic frequency. For scientists engaged in pharmaceutical development and organic synthesis, mastering the interpretation of IR spectra for key heterocyclic and functional moieties is paramount. This guide provides an in-depth, comparative analysis of the characteristic IR absorption bands for two critical groups: the nitro group (–NO₂) and the pyridine ring. We will explore their fundamental vibrational modes, dissect the factors influencing their spectral signatures, and present a practical framework for accurate spectral interpretation.

Fundamentals of IR Absorption: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The specific frequencies absorbed correspond to the natural vibrational frequencies of the bonds within the molecule. For the nitro and pyridine groups, these vibrations are highly characteristic and serve as reliable diagnostic markers.

The Nitro (–NO₂) Group: A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar nature. The large change in dipole moment during its vibrations results in two exceptionally strong and distinct absorption bands.[1][2]

  • Asymmetric Stretch (νₐₛ): This high-energy vibration involves the two N-O bonds stretching out of phase. For aromatic nitro compounds, this produces a strong, sharp band typically located in the 1550–1475 cm⁻¹ region.[2][3] Conjugation with an aromatic ring lowers this frequency compared to its aliphatic counterparts.[2]

  • Symmetric Stretch (νₛ): This lower-energy vibration involves the in-phase stretching of both N-O bonds. It gives rise to another strong band, usually found between 1360–1290 cm⁻¹ .[2][3]

  • Other Vibrations: A medium-intensity scissoring (bending) vibration can also be observed around 890–835 cm⁻¹, and the C–N stretching vibration appears in the same general region.[1][2]

The diagnostic signature of a nitro group is therefore the unmistakable presence of a pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹.[1]

The Pyridine Ring: A Symphony of Ring and C-H Vibrations

Pyridine, a heterocyclic aromatic amine, presents a more complex but equally informative IR spectrum. Its signature arises from the coupled vibrations of the entire ring system.

  • C=C and C=N Ring Stretching (ν): The pyridine ring exhibits a series of stretching vibrations in the 1625–1430 cm⁻¹ region.[4] These bands, often appearing as a set of four, are analogous to the quadrant stretching modes of benzene but are complicated by the presence of the nitrogen heteroatom. A key C=N stretching vibration is often observed strongly between 1600-1500 cm⁻¹.[4]

  • C-H In-Plane Bending (β): Multiple sharp bands of variable intensity appear in the 1300–1000 cm⁻¹ region due to the in-plane bending of the aromatic C-H bonds.[4]

  • C-H Out-of-Plane Bending (γ): These are strong absorptions found in the 950–700 cm⁻¹ region.[4] Their exact positions are highly sensitive to the substitution pattern on the pyridine ring, making them invaluable for isomer differentiation.

Head-to-Head Comparison: Distinguishing Nitro and Pyridine Bands

While both groups have absorptions in the 1600-1300 cm⁻¹ range, their patterns are distinct. The nitro group is defined by two very strong, relatively isolated bands, whereas pyridine shows a cluster of several bands related to ring stretching.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Typical IntensityKey Diagnostic Features
Asymmetric StretchNitro (Aromatic) 1550 - 1475StrongOne of a pair of intense bands; confirms NO₂.[2][3]
Symmetric StretchNitro (Aromatic) 1360 - 1290StrongThe second of the intense pair of bands.[2][3]
C=C, C=N Ring StretchPyridine 1625 - 1430Medium to StrongA series of multiple bands, not just a pair.[4]
C-H In-Plane BendPyridine 1300 - 1000Weak to StrongMultiple sharp bands.[4]
C-H Out-of-Plane BendPyridine 950 - 700StrongPosition is highly indicative of substitution pattern.[4]

Spectral Overlap and Differentiation: The asymmetric NO₂ stretch (~1550 cm⁻¹) can overlap with one of the pyridine ring stretching bands. However, the presence of the corresponding strong symmetric NO₂ stretch (~1350 cm⁻¹) is the definitive tiebreaker. If this second strong band is absent, the band near 1550 cm⁻¹ is more likely attributable to the pyridine ring.

Factors Influencing Vibrational Frequencies

The precise location of these characteristic bands is not fixed; it is modulated by the electronic environment within the molecule. Understanding these influences is crucial for accurate spectral interpretation.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group.[2] When electron-donating groups (e.g., -OCH₃, -NH₂) are also on an aromatic ring, they increase electron density and enhance conjugation, weakening the N-O bonds and shifting their stretching frequencies to lower wavenumbers (a red shift).[2] Conversely, competing electron-withdrawing groups (e.g., -CN) reduce this conjugation, strengthening the N-O bonds and shifting the frequencies higher (a blue shift).[2] For pyridine, the electronegative nitrogen atom makes the ring electron-deficient, influencing its reactivity and vibrational frequencies.[5]

  • Steric Effects: A bulky substituent in the ortho position to a nitro group can force it to twist out of the plane of the aromatic ring. This disruption of planarity reduces resonance, strengthening the N-O bonds and shifting the stretching bands to higher wavenumbers, closer to their positions in aliphatic nitro compounds.[2]

Practical Guide: Acquiring and Interpreting an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[6][7]

Experimental Protocol: ATR-FTIR Analysis of a Solid Sample
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to clean the crystal surface.

  • Background Spectrum: Before analyzing the sample, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and any solvent residue, allowing the instrument's software to subtract it from the sample spectrum.[8]

  • Sample Application: Place a small amount of the solid powder or crystalline sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[8]

  • Sample Measurement: Initiate the sample scan. The instrument will co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: After acquisition, process the spectrum. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for analyzing an unknown spectrum to identify the presence of nitro and/or pyridine functionalities.

FTIR_Interpretation_Workflow cluster_data Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_fingerprint Confirmation & Detail (Fingerprint Region) A Acquire Spectrum (ATR-FTIR) B Perform Background Correction A->B C Baseline Correct & Normalize B->C D Scan Diagnostic Region (1700-1200 cm⁻¹) C->D E Strong Pair of Bands? ~1550 & ~1350 cm⁻¹ D->E F Nitro Group Likely Present E->F Yes G Multiple Bands? (1625-1430 cm⁻¹) E->G No L Confirm C-N/NO₂ Bending (~850 cm⁻¹) F->L H Pyridine Ring Likely Present G->H Yes I No Significant Absorptions G->I No J Analyze C-H Bending (950-700 cm⁻¹) H->J K Determine Substitution Pattern for Pyridine J->K

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Iodo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed, experience-driven framework for handling 5-Iodo-2-methyl-3-nitropyridine. We will move beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to build a self-validating safety culture in your laboratory.

The toxicological properties of 5-Iodo-2-methyl-3-nitropyridine have not been exhaustively investigated. Therefore, we must operate under the precautionary principle, treating it with the same level of caution as structurally similar and well-characterized hazardous compounds like other halogenated nitropyridines.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the foundation of effective protection. Based on data from analogous compounds, 5-Iodo-2-methyl-3-nitropyridine should be presumed to pose the following hazards:

  • Harmful if Swallowed (Acute Toxicity): Ingestion could lead to significant adverse health effects.[1][2][3]

  • Causes Skin Irritation: Direct contact can cause redness, inflammation, or chemical burns.[1][2][3][4]

  • Causes Serious Eye Irritation: Splashes can result in significant and potentially permanent eye damage.[1][2][3][4]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2][4]

These hazards dictate that our primary safety objective is to prevent any direct contact with the substance—be it through ingestion, skin absorption, eye contact, or inhalation. Every piece of Personal Protective Equipment (PPE) and every handling procedure is designed to strengthen this barrier.

The Core Ensemble: Essential PPE for Handling

While PPE is critical, it is the last line of defense. The most effective safety measure is an engineering control, which for this compound is a certified chemical fume hood . All handling of 5-Iodo-2-methyl-3-nitropyridine, from weighing to reaction setup, must be performed within a properly functioning fume hood to contain vapors and dust at the source.[5][6]

PPE Requirements for 5-Iodo-2-methyl-3-nitropyridine Handling Scenarios
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical safety gogglesDouble nitrile glovesFully-buttoned lab coatWork within a chemical fume hood.
Preparing Solutions Chemical safety goggles and face shieldDouble nitrile or neoprene glovesFully-buttoned lab coatWork within a chemical fume hood.
Running Reaction/Workup Chemical safety goggles and face shieldDouble nitrile or neoprene glovesChemical-resistant apron over lab coatWork within a chemical fume hood.
Cleaning a Minor Spill Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridge may be required if outside a fume hood.[5][7]

Causality Behind the Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[8] A face shield should be worn over the goggles during procedures with a higher splash risk, such as transferring solutions or working with larger volumes, to protect the entire face.[9]

  • Hand Protection: The choice of glove material is critical. While nitrile gloves offer good splash protection for incidental contact, they may not be suitable for prolonged exposure.[8] Double-gloving is a non-negotiable best practice; it provides a backup barrier in case the outer glove is compromised.[9] For tasks involving significant solvent use or potential for immersion, heavier nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for tears or pinholes before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[3] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional, impermeable layer of protection.

  • Respiratory Protection: A fume hood is the primary engineering control to prevent inhalation.[6] A NIOSH-approved respirator becomes necessary only when these engineering controls are insufficient or unavailable, such as during a large spill cleanup.[9]

Operational Protocols: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures a self-validating system of safety.

Step-by-Step Safe Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Confirm the locations of the nearest safety shower and eyewash station.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above, starting with the lab coat, then goggles/face shield, and finally gloves (donning the inner pair, then the outer pair).

  • Handling the Chemical: Conduct all manipulations deep within the fume hood. When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. When transferring solutions, use a pipette or syringe and keep the container opening pointed away from you.

  • Post-Handling: Tightly seal the primary container.[4] Carefully remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.[9]

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on: apron, inner gloves, face shield/goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Storage & Disposal Plan
  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5] Ensure the container is clearly labeled and tightly closed.

  • Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11] Never dispose of this chemical down the drain.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Preparedness: Responding to Unplanned Events

Preparedness is key to mitigating the consequences of an accident.

Exposure Response Protocol
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][10] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing while under a safety shower if the area of contact is large.[5] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[1]

Spill Management Protocol

The response to a spill is dictated by its scale. The following workflow outlines the critical decision-making process.

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Is it manageable? - Is anyone exposed? start->assess major MAJOR SPILL (Large quantity, rapid spread) assess->major NO minor MINOR SPILL (Small, contained, manageable) assess->minor YES evacuate 1. Evacuate Immediate Area major->evacuate alert 2. Alert Colleagues & Supervisor evacuate->alert call 3. Call Emergency Services (e.g., EH&S, 911) alert->call secure 4. Secure the Area (Prevent re-entry) call->secure ppe 1. Don Additional PPE (Apron, heavy gloves, respirator if needed) minor->ppe contain 2. Contain the Spill (Use absorbent pads around the spill) ppe->contain absorb 3. Absorb & Collect (Cover with inert absorbent, work inward) contain->absorb dispose 4. Place in Labeled Waste Container absorb->dispose decon 5. Decontaminate Area & Equipment dispose->decon

Caption: Decision workflow for managing a chemical spill.

Minor Spill Cleanup (Inside a Fume Hood):

  • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material using a scoop or brush and place it into a designated hazardous waste container.[5]

  • Clean the spill area with a suitable solvent, and place all cleaning materials into the waste container.

  • Seal and label the container for disposal.

By integrating these protocols into your daily workflow, you create a robust safety environment that protects you, your colleagues, and the integrity of your research.

References

  • Pyridine Chemical Safety Sheet. (n.d.). Washington State University. Retrieved February 14, 2026.
  • Safety Data Sheet - 2,6-Dichloro-4-methyl-3-nitropyridine. (2024). CymitQuimica. Retrieved February 14, 2026.
  • Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025). Reddit. Retrieved February 14, 2026.
  • Safety Data Sheet - 2-Methyl-3-nitropyridine, 97%. (2014). Acros Organics. Retrieved February 14, 2026.
  • Safety Data Sheet - 3-Nitropyridine. (2010). Thermo Fisher Scientific. Retrieved February 14, 2026.
  • Safety Data Sheet - Pyridine. (2025). Sigma-Aldrich. Retrieved February 14, 2026.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 14, 2026.
  • 5-Iodo-2-methyl-3-nitropyridine. (n.d.). BLD Pharm. Retrieved February 14, 2026.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved February 14, 2026.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved February 14, 2026.
  • EOD Medical Pocket Guide to Chemical Hazards. (n.d.). Forsvaret. Retrieved February 14, 2026.
  • PSFC Halogenated Solvents Safety Procedure. (n.d.). MIT Plasma Science and Fusion Center. Retrieved February 14, 2026.
  • Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety. Retrieved February 14, 2026.
  • Unidentified Chemical | Medical Management Guidelines. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC). Retrieved February 14, 2026.
  • Proper Disposal of 2,4-Dichloro-5-nitropyridine: A Procedural Guide. (n.d.). BenchChem. Retrieved February 14, 2026.
  • Chemical Safety Data Sheet - 2-Iodo-3-methoxy-6-nitropyridine. (2022). ChemicalBook. Retrieved February 14, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-methyl-3-nitropyridine
Reactant of Route 2
5-Iodo-2-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.